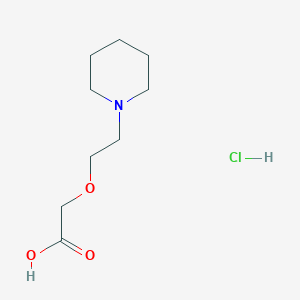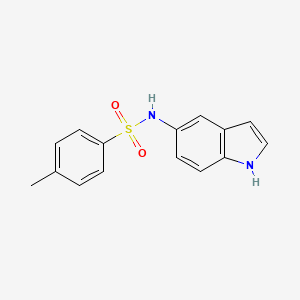![molecular formula C14H14N2O7 B2916244 5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 25165-69-9](/img/structure/B2916244.png)
5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as MNMD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNMD belongs to the class of quinone derivatives and has shown promising results in various studies as a potential drug candidate for the treatment of cancer and other diseases.
科学的研究の応用
Structural Analysis and Molecular Modeling
Research has focused on the synthesis and structural characterization of derivatives of Meldrum's acid, including compounds structurally related to "5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione". These studies aim to understand the crystal structure and molecular interactions, employing techniques like X-ray crystallography and molecular modeling. For instance, the synthesis, crystal structure, and molecular modeling (AM1) of two 5-arylidene derivatives of Meldrum's acid were detailed, highlighting the importance of van der Waals forces and C—H···O hydrogen bond interactions in the crystal structures (H. Novoa de Armas et al., 2000). Similarly, another study provided insights into the crystal structure of a Meldrum's acid compound, shedding light on the stabilization by weak intermolecular C-H···O hydrogen bonds (Wulan Zeng, 2014).
Polymerization Studies
The compound's derivatives have been explored in polymerization studies, examining their behavior in the presence of tertiary organic bases. Such research contributes to understanding the polymerization processes and the factors influencing molecular weight and polymer characteristics. One study discussed the tertiary base initiated polymerization of a derivative, providing insights into the reaction characteristics and the impact of various bases on the polymerization rate and molecular weight control (I. J. Smith & B. Tighe, 1981).
Chemosensor Development
Derivatives of "this compound" have been utilized in developing chemosensors for detecting metal ions. This application is crucial for environmental monitoring and biological studies. A study demonstrated the synthesis of intramolecular charge transfer (ICT) chromophores based on β-diketones as chemosensors for Co2+, showcasing their reversible "on–off" sensing capabilities with low detection limits (A. Subhasri & C. Anbuselvan, 2014).
Supramolecular Chemistry
Research in supramolecular chemistry involving this compound focuses on understanding the hydrogen bonding and molecular assembly in the crystal structure, contributing to the broader knowledge of molecular design and self-assembly processes. For example, the study on supramolecular structures of certain derivatives highlighted the formation of dimers and tetramers through weak C-H...O hydrogen bonds, offering insights into the assembly and interaction mechanisms at the molecular level (J. N. Low et al., 2002).
特性
IUPAC Name |
5-[(4-methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O7/c1-14(2)22-12(17)9(13(18)23-14)7-15-10-5-4-8(21-3)6-11(10)16(19)20/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZHGMFLGHIDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=C(C=C(C=C2)OC)[N+](=O)[O-])C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2916164.png)
![2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2916166.png)
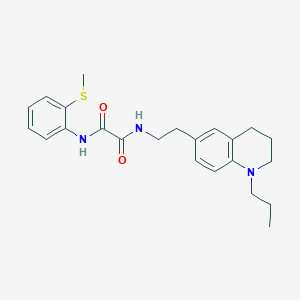
![[2-Oxo-2-(2-phenylethylamino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2916169.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2916171.png)
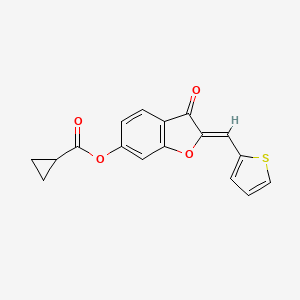
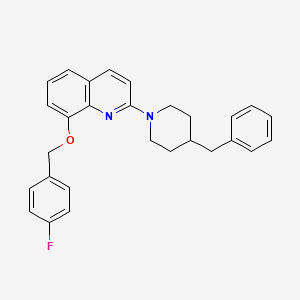


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide](/img/structure/B2916179.png)
![N-(2-chlorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2916180.png)
